Conformational preferences of oxy-substituents in butenolide–tetrahydropyran spiroacetals and butenolide–piperidine spiro-N,O-acetals†
Organic & Biomolecular Chemistry Pub Date: 2012-02-22 DOI: 10.1039/C2OB06849D
Abstract
We describe the synthesis of a series of oxy-substituted
![Graphical abstract: Conformational preferences of oxy-substituents in butenolide–tetrahydropyran spiroacetals and butenolide–piperidine spiro-N,O-acetals](http://scimg.chem960.com/usr/1/C2OB06849D.jpg)
Recommended Literature
- [1] The strength of actinide–element bonds from the quantum theory of atoms-in-molecules†
- [2] Linear correlation between the C–H activation barrier and the C–Cu/C–H bond dissociation energy gap in Cu-promoted C–H activation of heteroarenes†
- [3] A facile approach to prepare strong poly(acrylic acid)/LAPONITE® ionic nanocomposite hydrogels at high clay concentrations
- [4] Total synthesis of cruciferane via epoxidation/tandem cyclization sequence†
- [5] 2-Acyl-1,1,3,3-tetracyanopropenides (ATCN): structure characterization and luminescence properties of ammonia and alkali metal ATCN salts†
- [6] A non-linear phenomenon observed in the photochromic crystals of a rhodium dithionite complex with n-propyl moieties†
- [7] Hybrid raspberry microgels with tunable thermoresponsive behavior†
- [8] Bio-based thermoset composites from epoxidised linseed oil and expanded starch†
- [9] Biological conversion of carbon dioxide to photosynthetic fuels and electrofuels
- [10] Tailoring the preferable orientation relationship and shape of α-FeSi2 nanocrystals on Si(001): the impact of gold and the Si/Fe flux ratio, and the origin of α/Si boundaries†
![Organic & Biomolecular Chemistry](https://scimg.chem960.com/usr/1/OB020006.jpg)
Journal Name:Organic & Biomolecular Chemistry
Research Products
-
CAS no.: 19542-54-2
-
CAS no.: 13291-68-4